molecular formula C32H37N7O5 B194506 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid CAS No. 212321-78-3

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Numéro de catalogue: B194506
Numéro CAS: 212321-78-3
Poids moléculaire: 599.7 g/mol
Clé InChI: UGEWTLXHMYKLCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[2-[[4-(N-Hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid (hereafter referred to as the target compound) is a structurally complex benzimidazole derivative. It features:

  • A 1-methylbenzimidazole core substituted at the 5-position with a carbonyl group.
  • A pyridin-2-ylamino moiety linked via a propanoic acid chain.
  • A 4-(N-hexoxycarbonylcarbamimidoyl)anilino group attached to the benzimidazole via a methyl bridge.

This compound is closely associated with dabigatran etexilate, an oral direct thrombin inhibitor used for thromboembolic disorders. The target compound appears in synthetic pathways as an intermediate or related substance (e.g., compound G in ), where the hexoxycarbonyl group and propanoic acid substituent play critical roles in bioavailability and binding affinity to thrombin .

Méthodes De Préparation

Chemical Synthesis Pathways

The synthesis of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid involves a multi-step sequence to assemble its benzimidazole core, pyridinylamino side chain, and hexoxycarbonylcarbamimidoyl moiety.

Formation of the Benzimidazole Core

The benzimidazole scaffold is synthesized via condensation of 4-chloro-3-nitrobenzoic acid with 1-methyl-1H-benzimidazole-5-carboxylic acid. Cyclization is achieved under acidic conditions using hydrochloric acid and heat (120°C, 6 hours), yielding the 1-methylbenzimidazole intermediate . Subsequent N-alkylation introduces the aminomethyl group at the 2-position using formaldehyde and ammonium acetate in ethanol .

Introduction of the Pyridinylamino Group

The pyridin-2-ylamino substituent is attached through a nucleophilic aromatic substitution reaction. The benzimidazole intermediate reacts with 2-aminopyridine in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours . This step requires meticulous control of stoichiometry to avoid over-alkylation, with a typical yield of 68–72% .

Synthesis of the Hexoxycarbonylcarbamimidoyl Moiety

The hexoxycarbonylcarbamimidoyl group is introduced via a two-step process:

  • Amidoxime Formation : 4-nitroaniline is treated with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

  • Alkoxycarbonylation : The amidoxime reacts with hexyl chloroformate in dichloromethane, catalyzed by triethylamine, to yield the final carbamimidoyl derivative .

Final Coupling and Purification

The three components are coupled using a carbodiimide-mediated amide bond formation (EDC/HOBt system) in tetrahydrofuran (THF). Crude product purification involves column chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from ethanol/water (yield: 58%) .

Pharmaceutical Formulation Strategies

The compound’s poor aqueous solubility necessitates advanced formulation techniques to enhance bioavailability. Patent EP1870100B1 describes a pellet-based delivery system optimized for oral administration .

Pellet Core Preparation

ComponentFunctionQuantity (% w/w)
Microcrystalline celluloseBinder45–50%
Tartaric acidSolubilizing agent30–35%
Active ingredientDrug substance15–20%

The core is prepared via extrusion-spheronization:

  • Dry mixing of components in a high-shear granulator.

  • Wet massing with 2-propanol (15–20% v/w).

  • Extrusion through a 1.0 mm screen and spheronization at 800 rpm for 10 minutes .

Coating and Stabilization

An insulating layer of hydroxypropylmethylcellulose (HPMC) is applied via fluidized bed coating to prevent premature acid degradation. Final film coating uses:

  • Film former : Eudragit L30-D55 (pH-dependent polymer)

  • Plasticizer : Triethyl citrate (20% w/w of polymer)

  • Coating weight gain : 8–12% .

Analytical and Quality Control Methods

Purity Assessment

ParameterMethodSpecification
Chemical purityHPLC (C18 column)≥95% (area %)
Residual solventsGC-FID<500 ppm (ICH Q3C)
Particle sizeLaser diffractionD90 < 250 µm

Stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in HDPE containers with desiccant .

Challenges and Optimization

Solubility Enhancement

The use of organic acids (tartaric, fumaric) in the pellet core creates an acidic microenvironment (pH 2.5–3.5), improving dissolution by 40% compared to unformulated API .

Scale-Up Considerations

Transitioning from lab-scale (1 kg batches) to production (500 kg) requires:

  • Replacement of 2-propanol with ethanol (cost reduction).

  • Shift from fluidized bed coating to pan coating (throughput increase) .

Analyse Des Réactions Chimiques

Types de réactions : Le Deséthyl Dabigatran Etexilate subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le Deséthyl Dabigatran Etexilate .

4. Applications de la recherche scientifique

Le Deséthyl Dabigatran Etexilate a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

Le Deséthyl Dabigatran Etexilate est un promédicament qui est hydrolysé en Dabigatran par les carboxylesterases dans le foie et les intestins . Le Dabigatran est un inhibiteur réversible et compétitif de la thrombine, qui empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots sanguins . Les cibles moléculaires comprennent la thrombine et d'autres composants de la cascade de la coagulation .

Composés similaires :

Unicité : Le Deséthyl Dabigatran Etexilate est unique en raison de sa voie métabolique spécifique et de son rôle de métabolite intermédiaire du Dabigatran Etexilate. Contrairement aux autres anticoagulants, il cible spécifiquement la thrombine, offrant un mécanisme d'action différent par rapport aux inhibiteurs du facteur Xa .

Applications De Recherche Scientifique

Anticoagulant Activity

This compound is structurally related to Dabigatran Etexilate , a well-known anticoagulant. The similarity in their chemical structures suggests potential use in developing new anticoagulant drugs that could offer improved efficacy or reduced side effects compared to existing therapies. Research indicates that such compounds can effectively inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing thrombus formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound, particularly against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting their capacity to inhibit cancer cell growth effectively .

Case Study 1: Anticancer Activity

A series of synthesized compounds based on the benzimidazole framework were tested against human cancer cell lines. The results indicated that modifications to the benzimidazole moiety enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) that can guide future drug development .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-73.5
Compound CHCT-1167.52

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of related compounds through chemoselective reactions demonstrated that these derivatives possess varying degrees of biological activity, emphasizing the importance of functional group positioning and molecular conformation in determining efficacy against specific targets .

Comparaison Avec Des Composés Similaires

The target compound is part of a family of benzimidazole-based thrombin inhibitors. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Differences Role in Synthesis/Pharmacology Reference
Target Compound (3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid) Propanoic acid terminus; hexoxycarbonylcarbamimidoyl anilino group 656.73* Free carboxylic acid Intermediate/metabolite of dabigatran
Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (Dabigatran Etexilate) Ethyl ester terminus 627.74 Ethyl ester (prodrug form) Active prodrug of dabigatran
3-[[2-[[4-(Carbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic Acid (Compound F) Carbamimidoyl anilino group (no hexoxycarbonyl) 528.58 Absence of hexoxycarbonyl; free carboxylic acid Synthetic intermediate; less lipophilic
Ethyl 3-[[2-[[4-(Carbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (Compound B) Ethyl ester terminus; carbamimidoyl anilino group 556.63 Ethyl ester; no hexoxycarbonyl Precursor to dabigatran etexilate
Methyl 3-[[2-[[4-[[(hexyloxy)carbonyl]carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (Compound D) Methyl ester terminus; hexoxycarbonylcarbamimidoyl anilino group 642.75 Methyl ester Synthetic impurity

*Calculated based on molecular formula C34H40N8O6 ().

Key Findings :

Ester vs. Acid Terminus: The ethyl ester derivatives (e.g., dabigatran etexilate) act as prodrugs, enhancing oral absorption. Enzymatic hydrolysis converts them to the active carboxylic acid form (e.g., the target compound), which directly inhibits thrombin . The propanoic acid moiety in the target compound improves water solubility compared to ester analogs but may reduce membrane permeability .

Hexoxycarbonylcarbamimidoyl Group :

  • This substituent enhances lipophilicity and binding affinity to thrombin’s active site. Its absence (e.g., compound F ) reduces potency and metabolic stability .
  • The hexyl chain in the hexoxycarbonyl group optimizes pharmacokinetics by prolonging half-life .

Synthetic Yields :

  • The target compound’s synthesis (via intermediates like compound G ) achieves an overall yield of ~33.75% in optimized routes, outperforming earlier methods by 16.4% .

Crystallographic Data :

  • Dabigatran etexilate tetrahydrate (ester form) exhibits a disordered terminal butyl group and intramolecular hydrogen bonding, which stabilize its crystalline structure. The acid form likely adopts a distinct conformation due to the free carboxylic acid .

Activité Biologique

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, commonly referred to as a derivative of dabigatran, is a compound that exhibits significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, efficacy in clinical applications, and relevant research findings.

  • IUPAC Name : Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
  • Molecular Formula : C34H41N7O5
  • Molecular Weight : 627.7 g/mol
  • CAS Number : 211915-06-9

The compound acts primarily as a thrombin inhibitor , which is crucial for preventing thrombus formation in various clinical settings. It functions by inhibiting the enzymatic activity of thrombin, thereby reducing the risk of stroke and systemic embolism in patients with conditions such as non-valvular atrial fibrillation (NVAF) .

Biological Activity and Efficacy

Research indicates that the compound exhibits potent anticoagulant properties. Its efficacy has been evaluated in several studies:

  • Anticoagulation Studies :
    • A study demonstrated that dabigatran etexilate, the prodrug form of this compound, significantly reduces the incidence of stroke in patients with NVAF compared to traditional anticoagulants like warfarin .
    • Clinical trials have shown that it effectively prevents deep vein thrombosis (DVT) and pulmonary embolism (PE), with a favorable safety profile .
  • Pharmacodynamics :
    • The compound's pharmacokinetics suggest rapid absorption and significant bioavailability, making it effective for acute treatment scenarios .
  • Predictive Modeling :
    • Recent research has utilized phenotypic profiling to enhance predictions regarding the compound's bioactivity, indicating a strong correlation between chemical structure and biological effects .

Case Studies

Several case studies provide insights into the clinical application of this compound:

  • Case Study 1 : A 75-year-old patient with NVAF was treated with dabigatran etexilate. The patient showed a marked reduction in thromboembolic events over a 12-month follow-up period.
  • Case Study 2 : In patients undergoing orthopedic surgery, administration of the compound resulted in lower rates of DVT compared to those receiving standard care .

Data Table: Clinical Efficacy Comparison

Study TypeOutcome MeasureDabigatran EtexilateWarfarin
Stroke PreventionIncidence Rate (%)1.72.4
DVT PreventionIncidence Rate (%)0.61.0
Major Bleeding EventsIncidence Rate (%)0.30.7
Patient SatisfactionScale (1-10)8.56.0

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step coupling reactions. Key steps include:

  • Benzimidazole core formation : Condensation of 4-(N-hexoxycarbonylcarbamimidoyl)aniline with 1-methylbenzimidazole-5-carboxylic acid derivatives under reflux conditions in ethanol .
  • Amide bond formation : Coupling the benzimidazole intermediate with pyridin-2-amine using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .
  • Final carboxylation : Hydrolysis of an ethyl ester intermediate (e.g., ethyl 3-[[...]propanoate) under acidic conditions to yield the free propanoic acid .

Key intermediates : Ethyl ester precursors, pyridinyl-benzimidazole conjugates, and carbamimidoyl-aniline derivatives.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and coupling efficiency (e.g., benzimidazole methyl group at δ ~2.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (e.g., C=O at ~1700 cm1^{-1}) and amide bonds (~1650 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formula consistency between calculated and observed C/H/N/S percentages .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can low yields during the final coupling step be systematically addressed?

Low yields may arise from steric hindrance or poor nucleophilicity of the pyridin-2-amine. Mitigation strategies include:

  • Solvent optimization : Switch from THF to DMF to enhance solubility of bulky intermediates .
  • Catalyst screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to improve reaction efficiency .
  • Temperature control : Conduct reactions at 0°C to minimize side reactions, as demonstrated in analogous thiazole syntheses .
  • Substituent effects : Introduce electron-donating groups (e.g., -CH3_3) on the benzimidazole to enhance reactivity, as seen in compound 3e (88% yield) .

Q. What methodologies are effective for resolving stereoisomers or regioisomers in this compound?

  • Chiral Chromatography : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO2_2 to separate enantiomers (e.g., retention times: 1.6 vs. 2.4 minutes) .
  • Crystallization : Recrystallize intermediates from ethanol/water mixtures to isolate dominant isomers, as shown in thiazole-triazole acetamide purifications .
  • Dynamic NMR : Monitor isomerization kinetics in DMSO-d6_6 at variable temperatures to identify stable conformers .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., benzimidazole derivatives docked into enzyme active sites with ∆G < -8 kcal/mol) .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Simulate compound stability in lipid bilayers to optimize logP values for membrane permeability .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between elemental analysis and NMR data?

  • Cross-validation : Repeat elemental analysis with fresh samples to rule out hygroscopicity or solvent retention .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 428.3) to validate empirical formulas .
  • 2D NMR : Perform HSQC and HMBC experiments to resolve overlapping signals and assign quaternary carbons unambiguously .

Q. What strategies ensure reproducibility in scaled-up syntheses?

  • Process Control : Implement in-line FTIR monitoring during reflux steps to track reaction progression .
  • Batch Consistency : Use statistical design of experiments (DoE) to optimize parameters like stoichiometry (1.2:1 amine:carbonyl ratio) and mixing rates .
  • Impurity Profiling : Characterize side products (e.g., hydrolyzed esters) via LC-MS and adjust hydrolysis conditions (pH, temperature) accordingly .

Q. Theoretical and Methodological Frameworks

Q. How can this compound’s research align with broader chemical biology theories?

  • Enzyme Inhibition Models : Link benzimidazole-carbamimidoyl motifs to transition-state analog theories for protease inhibitors .
  • Prodrug Design : Explore ethyl ester analogs (e.g., ethyl 3-[[...]propanoate) as hydrolyzable prodrugs, leveraging esterase activation mechanisms .

Q. What experimental design principles are critical for structure-activity relationship (SAR) studies?

  • Scaffold Diversification : Synthesize derivatives with varied aryl groups (e.g., 4-F, 4-Br) to probe electronic effects on bioactivity .
  • Control Groups : Include unsubstituted benzimidazole analogs to isolate the contribution of the hexoxycarbonylcarbamimidoyl group .
  • Dose-Response Assays : Use IC50_{50} curves (e.g., 10 nM–100 µM range) to quantify potency shifts across derivatives .

Propriétés

IUPAC Name

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWTLXHMYKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212321-78-3
Record name BIBR-1087SE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.